![molecular formula C9H18ClNO2 B13551797 {2-Amino-7-oxaspiro[3.5]nonan-2-yl}methanolhydrochloride](/img/structure/B13551797.png)
{2-Amino-7-oxaspiro[3.5]nonan-2-yl}methanolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-Amino-7-oxaspiro[3.5]nonan-2-yl}methanolhydrochloride is a chemical compound with a unique spirocyclic structure. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical testing. The compound is known for its stability and reactivity, making it a valuable tool for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Amino-7-oxaspiro[3.5]nonan-2-yl}methanolhydrochloride typically involves the reaction of a spirocyclic ketone with an amine, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents such as ethanol or methanol.
Catalysts: Acidic or basic catalysts depending on the specific reaction step.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: to control reaction parameters.
Purification steps: such as crystallization or chromatography to isolate the desired product.
Quality control measures: to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
{2-Amino-7-oxaspiro[3.5]nonan-2-yl}methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Polar solvents like water, ethanol, or dimethyl sulfoxide.
Major Products Formed
Oxidation products: Oxo derivatives with altered functional groups.
Reduction products: Reduced amine derivatives with enhanced reactivity.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{2-Amino-7-oxaspiro[3.5]nonan-2-yl}methanolhydrochloride is utilized in several scientific research applications:
Medicinal Chemistry: As a building block for the synthesis of potential therapeutic agents.
Pharmaceutical Testing: As a reference standard for analytical methods.
Biological Studies: Investigation of its effects on biological systems and potential as a bioactive compound.
Industrial Applications: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {2-Amino-7-oxaspiro[3.5]nonan-2-yl}methanolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include:
Enzyme inhibition or activation: Affecting metabolic processes.
Receptor binding: Modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- {2-oxaspiro[3.5]nonan-7-yl}methanamine hydrochloride
- {7-oxaspiro[3.5]nonan-2-yl}methanamine
- {2-amino-7-oxaspiro[3.5]nonan-2-yl}methanol
Uniqueness
{2-Amino-7-oxaspiro[3.5]nonan-2-yl}methanolhydrochloride stands out due to its specific spirocyclic structure, which imparts unique reactivity and stability. This makes it particularly valuable in research applications where precise control over chemical reactions is required.
Properties
Molecular Formula |
C9H18ClNO2 |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
(2-amino-7-oxaspiro[3.5]nonan-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c10-9(7-11)5-8(6-9)1-3-12-4-2-8;/h11H,1-7,10H2;1H |
InChI Key |
VGXKNSPJILYIHW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CC(C2)(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


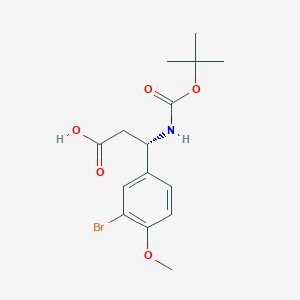
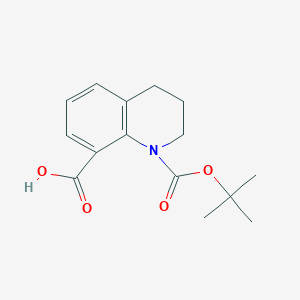
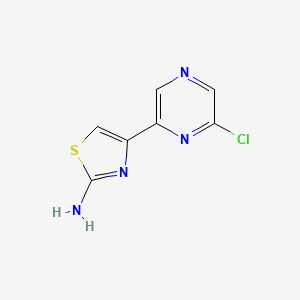
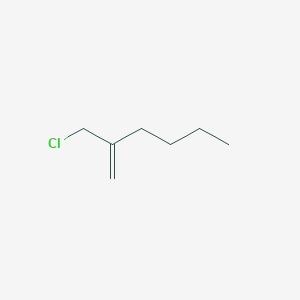
![1-[(Tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylicacid](/img/structure/B13551734.png)
![1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminehydrochloride](/img/structure/B13551735.png)

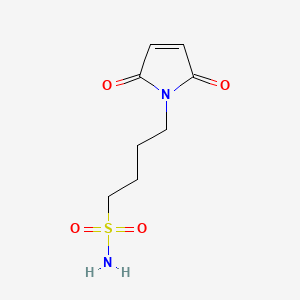
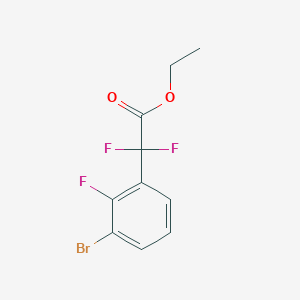

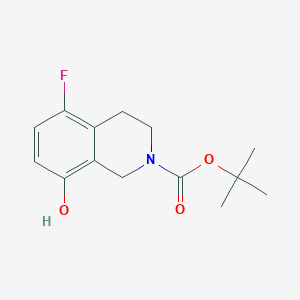
![5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diolhydrochloride,Mixtureofdiastereomers](/img/structure/B13551762.png)

![2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}aceticacidhydrochloride](/img/structure/B13551782.png)
